molecular formula C8H7ClINO B14808780 3-Chloro-4-cyclopropoxy-2-iodopyridine

3-Chloro-4-cyclopropoxy-2-iodopyridine

Cat. No.: B14808780
M. Wt: 295.50 g/mol
InChI Key: UAKAOIPEIZKADW-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-2-iodopyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, cyclopropoxy, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-2-iodopyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 3-chloro-4-cyclopropoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-cyclopropoxy-2-iodopyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-2-iodopyridine involves its ability to act as both a nucleophile and an electrophile due to the presence of halogen atoms. This dual reactivity allows it to participate in various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodopyridine
  • 3-Iodopyridine
  • 4-Iodopyridine
  • 2-Chloro-3-iodopyridin-4-amine

Uniqueness

3-Chloro-4-cyclopropoxy-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a cyclopropoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

Molecular Formula

C8H7ClINO

Molecular Weight

295.50 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-2-iodopyridine

InChI

InChI=1S/C8H7ClINO/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2

InChI Key

UAKAOIPEIZKADW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)I)Cl

Origin of Product

United States

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